N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
Description
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a sulfonamide group
Properties
CAS No. |
62386-21-4 |
|---|---|
Molecular Formula |
C9H10N2O3S2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
N,N-dimethyl-2-oxo-3H-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C9H10N2O3S2/c1-11(2)16(13,14)6-3-4-7-8(5-6)15-9(12)10-7/h3-5H,1-2H3,(H,10,12) |
InChI Key |
RPLLRRZBJWZUAE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can disrupt cellular processes by interfering with protein-protein interactions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1-benzothiophene-5-sulfonamide
- N,N-Dimethyl-2-{[(3-nitrophenyl)sulfonyl]oxy}-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide
- **2-Amino-N,N-dimethyl-1,
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
